Plitidepsin Plitidepsin Plitidepsin is a didemnin that is didemin B in which the hydroxy group of the 1-(2-hydroxypropanoyl)-L-prolinamide moiety has been oxidised to the corresponding ketone. It was originally isolated from the Mediterranean tunicate Aplidium albicans. It has a role as a marine metabolite, an antineoplastic agent and an anticoronaviral agent.
Aplidine is a peptide found in tunicates which shows promise in shrinking tumors in pancreatic, stomach, bladder, and prostate cancers. The specific marine organism is Aplidium albicans. Aplidine is also of interest as a potential treatment for some leukemias.
Plitidepsin is a cyclic depsipeptide isolated from the marine tunicate Aplidium albicans. Plitidepsin displays a broad spectrum of antitumor activities, inducing apoptosis by triggering mitochondrial cytochrome c release, initiating the Fas/DC95, JNK pathway and activating caspase 3 activation. This agent also inhibits elongation factor 1-a, thereby interfering with protein synthesis, and induces G1 arrest and G2 blockade, thereby inhibiting tumor cell growth.
Brand Name: Vulcanchem
CAS No.: 137219-37-5
VCID: VC21543482
InChI: InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1
SMILES: CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Molecular Formula: C57H87N7O15
Molecular Weight: 1110.3 g/mol

Plitidepsin

CAS No.: 137219-37-5

Cat. No.: VC21543482

Molecular Formula: C57H87N7O15

Molecular Weight: 1110.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Plitidepsin - 137219-37-5

CAS No. 137219-37-5
Molecular Formula C57H87N7O15
Molecular Weight 1110.3 g/mol
IUPAC Name (2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1
Standard InChI Key UUSZLLQJYRSZIS-LXNNNBEUSA-N
Isomeric SMILES CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
SMILES CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Canonical SMILES CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Appearance Solid powder
Boiling Point N/A
Melting Point N/A

Mechanism of Action

Plitidepsin exerts its biological effects through a novel mechanism involving inhibition of the eukaryotic translation elongation factor eEF1A2, a protein that plays a crucial role in protein synthesis within cells . This mechanism distinguishes plitidepsin from many conventional therapeutic agents, providing a unique approach to addressing both cancer proliferation and viral replication. The binding of plitidepsin to eEF1A2 disrupts its normal function in the protein synthesis machinery, leading to downstream effects that include cell cycle arrest, inhibition of protein production, and eventually cellular apoptosis in cancer cells . In viral infections, particularly SARS-CoV-2, this same interaction prevents the virus from hijacking the host cell's protein synthesis machinery, effectively blocking viral replication at a fundamental level . The targeting of a host protein rather than a viral component may explain why plitidepsin maintains activity against multiple SARS-CoV-2 variants, as the virus cannot easily mutate to overcome this host-directed mechanism.

The interaction with eEF1A2 triggers a cascade of cellular responses that contribute to plitidepsin's therapeutic effects across different disease contexts. In cancer cells, plitidepsin induces cell cycle arrest at both G1 and G2 phases, preventing proliferation and tumor growth . This cell cycle inhibition is accompanied by alterations in multiple signaling pathways that regulate cellular growth, survival, and programmed cell death. The compound has been observed to induce oxidative stress within cells, disrupt cellular redox balance, and activate apoptotic pathways, ultimately leading to cancer cell elimination . These pleiotropic effects on multiple cellular pathways likely contribute to plitidepsin's efficacy against various tumor types and may help reduce the development of resistance mechanisms that often limit the long-term utility of more targeted anticancer agents.

In the context of viral infections, particularly COVID-19, plitidepsin's mechanism offers several advantages over direct-acting antivirals that target specific viral proteins. By targeting the host protein eEF1A2 rather than viral components, plitidepsin establishes a higher barrier to resistance development, as the virus would need to evolve an entirely new mechanism for protein synthesis rather than simply mutating the target protein . Research conducted at the Icahn School of Medicine at Mount Sinai and the University of California at San Francisco demonstrated that plitidepsin was remarkably effective at inhibiting SARS-CoV-2 replication in human lung cells, showing 28-fold greater potency than remdesivir, the first antiviral approved for COVID-19 treatment . This exceptional antiviral activity stems from the compound's ability to disrupt a critical host pathway that the virus absolutely requires for completing its replication cycle.

The molecular basis for plitidepsin's interaction with eEF1A2 involves specific binding that alters the protein's conformation and functionality. This interaction prevents eEF1A2 from performing its normal role in delivering aminoacyl-transfer RNA molecules to ribosomes during protein synthesis, effectively halting the translation of both cellular and viral proteins . The critical nature of protein synthesis for both cancer cell proliferation and viral replication makes this an especially valuable therapeutic target. By inhibiting this fundamental process, plitidepsin affects multiple downstream pathways simultaneously, creating a robust therapeutic effect that is difficult for either cancer cells or viruses to circumvent through simple mutations. This mechanistic versatility explains why plitidepsin has shown efficacy across seemingly disparate disease categories and suggests potential applications in other conditions where dysregulated protein synthesis plays a pathological role.

Clinical Applications

Long COVID Treatment

The persistent symptoms experienced by some individuals after acute SARS-CoV-2 infection, commonly referred to as Long COVID or Post COVID-19 condition, have emerged as a significant public health concern requiring novel therapeutic approaches. Recognizing the potential application of plitidepsin beyond acute COVID-19 treatment, researchers have initiated clinical investigations focused specifically on this challenging condition . A notable recent clinical trial, registered as of April 7, 2025, aims to evaluate plitidepsin's efficacy in alleviating the lingering effects of COVID-19, including debilitating symptoms such as fatigue, cognitive difficulties (commonly described as "brain fog"), and other persistent manifestations that significantly impact patients' quality of life and functional capacity . This research represents an important expansion of plitidepsin's therapeutic scope, addressing an unmet medical need for which few evidence-based interventions currently exist.

The biological rationale for investigating plitidepsin in Long COVID connects to emerging theories about the condition's pathophysiology. One hypothesis suggests that persistent viral reservoirs or viral fragments may contribute to ongoing inflammation and symptom perpetuation in Long COVID . Given plitidepsin's demonstrated antiviral properties and its ability to inhibit viral replication through a host-targeted mechanism, the compound could potentially address these viral reservoirs if present. Additionally, the broader immunomodulatory effects observed with plitidepsin might help normalize dysregulated immune responses that have been implicated in Long COVID pathophysiology, potentially addressing multiple aspects of this complex condition simultaneously through its diverse biological activities.

The clinical management protocol for plitidepsin administration in Long COVID studies includes important supportive medications to optimize tolerability and patient experience. The trial protocol indicates concomitant use of famotidine, dexamethasone phosphate, dexchlorpheniramine, and palonosetron, which serve to manage potential side effects such as nausea, vomiting, and allergic reactions that might otherwise limit treatment adherence . This comprehensive approach to patient care during plitidepsin administration reflects lessons learned from previous oncology and acute COVID-19 applications of the compound. The results from this innovative clinical investigation will provide valuable insights into both the therapeutic potential of plitidepsin for Long COVID and deeper understanding of the condition's underlying mechanisms, potentially opening new avenues for intervention in this challenging post-infectious syndrome that affects millions worldwide.

The comprehensive characterization of plitidepsin's chemical and pharmacological properties provides essential information for understanding its therapeutic applications and development challenges. Table 2 summarizes the key chemical and pharmacological attributes of plitidepsin, offering a consolidated reference for researchers and clinicians working with this compound.

Table 2: Chemical and Pharmacological Properties of Plitidepsin

PropertyDescriptionReference
Chemical ClassCyclic depsipeptide
Molecular FormulaC57H87N7O15
Molecular Weight1110.3 g/mol
Physical AppearanceWhite to pale yellow powder
Water SolubilityPractically insoluble in aqueous media at physiological pH
Organic Solvent SolubilitySlightly soluble to soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, 2-propanol
Primary TargetEukaryotic elongation factor eEF1A2
Mechanism in CancerInhibits protein synthesis, induces cell cycle arrest (G1 and G2), promotes apoptosis
Mechanism in

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